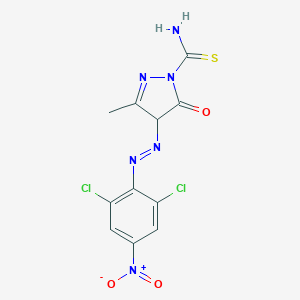
N-benzoyl-N'-(4-iodophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzoyl-N’-(4-iodophenyl)thiourea is a chemical compound with the molecular formula C14H11IN2OS . It is also known by its IUPAC name N-benzoyl-N’-(4-iodophenyl)thiourea .
Synthesis Analysis
The synthesis of N-benzoyl-N’-(4-iodophenyl)thiourea and similar compounds often involves the reaction of benzoyl chloride with potassium thiocyanate in a solvent such as acetone . The mixture is typically refluxed with stirring for a certain period of time .Molecular Structure Analysis
The molecular structure of N-benzoyl-N’-(4-iodophenyl)thiourea can be represented by the InChI code 1S/C14H11IN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) .Chemical Reactions Analysis
N-benzoyl-N’-(4-iodophenyl)thiourea and similar compounds can undergo various chemical reactions. For instance, N,N-dimethylformamide (DMF) can act as both a solvent and a catalyst in reactions involving N-benzoyl-N’-(4-iodophenyl)thiourea derivatives .Physical And Chemical Properties Analysis
N-benzoyl-N’-(4-iodophenyl)thiourea has a molecular weight of 382.22 g/mol . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Chemistry and Coordination Properties
N-benzoyl-N'-(4-iodophenyl)thiourea is part of a broader class of compounds known as thioureas, which have found extensive applications as ligands in coordination chemistry. The chemistry, coordination, structure, and biological properties of thioureas highlight their importance in forming complexes with various metals, significantly affecting their intra- and intermolecular interactions. These interactions play a crucial role in the coordination properties displayed by these ligands. Recent studies emphasize the versatility of thioureas in creating novel applications through their metal complexes, merging chemical versatility with biological applicability for interdisciplinary approaches (Saeed, Flörke, & Erben, 2014).
Biological Applications and Chemosensing
Thiourea derivatives, including N-benzoyl-N'-(4-iodophenyl)thiourea, possess remarkable biological and non-biological applications. These compounds, with their unique S- and N- nucleophilic sites, are pivotal in establishing hydrogen bonding, making them excellent chemosensors for detecting various environmental pollutants. Recent advances have introduced thioureas as highly sensitive, selective, and simple chemosensors for a broad range of analytes, including anions like CN-, F-, ClO-, and neutral analytes such as ATP and DCP. Their sensing performances offer a promising avenue for future designs of organic sensors aimed at biological, environmental, and agricultural applications (Al-Saidi & Khan, 2022).
Coordination Chemistry and Medicinal Importance
Thioureas, through their coordination with selected metals like Cu, Ag, and Au, have shown improved activities in medicinal chemistry. These derivatives, upon coordination with suitable metal ions, exhibit enhanced biological activities, making them significant in pharmaceutical chemistry and as chemosensors. The coordination chemistry of thioureas and their role in detecting anions and cations in environmental and biological samples underline their medicinal importance and potential in analytical chemistry (Khan, Khan, Gul, & Muhammad, 2020).
Eigenschaften
IUPAC Name |
N-[(4-iodophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSDYPOUROQIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-N'-(4-iodophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide](/img/structure/B464887.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B464922.png)

![4-[(4-fluorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464946.png)
![4-[(4-hydroxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464947.png)

![N-[(4-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B464961.png)
![3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide](/img/structure/B464963.png)
![1H-indole-2,3-dione 3-[N-(3-methylphenyl)thiosemicarbazone]](/img/structure/B464978.png)

![4-[(4-ethoxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464993.png)
![4-[(2,5-dichlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464994.png)
![4-[(3-chlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464995.png)
